molecular formula C20H18ClF2N3O4S B15285230 (5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate

(5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate

Cat. No.: B15285230
M. Wt: 469.9 g/mol
InChI Key: WUPORSBDFSRGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral tetrahydrofuran derivative featuring a 1,2,4-triazole moiety, a 2,4-difluorophenyl group, and a 4-chlorobenzenesulfonate ester. It serves as a critical intermediate in synthesizing triazole antifungal agents, notably posaconazole . The stereochemistry at the tetrahydrofuran core (3S,5R configuration) is essential for its biological activity and binding affinity to fungal cytochrome P450 enzymes. The 4-chlorobenzenesulfonate group enhances stability and modulates solubility, facilitating downstream pharmaceutical processing . Synthesis involves multi-step reactions, including regioselective triazole substitution and sulfonate esterification, with intermediates characterized by X-ray crystallography .

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N3O4S/c21-15-1-4-17(5-2-15)31(27,28)30-10-14-8-20(29-9-14,11-26-13-24-12-25-26)18-6-3-16(22)7-19(18)23/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPORSBDFSRGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydrofuran Core

The tetrahydrofuran ring serves as the central scaffold, requiring stereoselective cyclization strategies. A key approach involves acid-catalyzed cyclization of diol or epoxide precursors. For instance, Panek’s method utilizes β-hydroxy crotylsilanes, where cyclopropanation followed by treatment with p-toluenesulfonic acid (p-TsOH) induces stereoselective tetrahydrofuran formation. This method achieves >30:1 diastereomeric purity by leveraging carbocation stabilization via adjacent silicon substituents.

Alternatively, US Patent 4,883,882 describes a transition metal-catalyzed cyclization using ruthenium, palladium, or cobalt complexes. For example, 2-(2,4-dichloro-1-phenyl)-5-methoxy-1-triazolyl-4-penten-2-ol undergoes HCl-mediated cyclization in trifluoroethanol at 75°C, yielding a triazole-tetrahydrofuran intermediate with a 56% isolated yield. The use of gaseous HCl and solvent distillation ensures efficient removal of byproducts like methanol, enhancing reaction efficiency.

Incorporation of the 2,4-Difluorophenyl Group

The 2,4-difluorophenyl substituent is introduced via Grignard reactions or cross-coupling. CN Patent 110,981,779B details enantioselective aryl addition using 2,5-difluorobromobenzene-derived Grignard reagents. In a representative procedure:

  • Step 1 : Pyrrolidone reacts with di-tert-butyl carbonate to form tert-butyl pyrrolidone formate.
  • Step 2 : Grignard addition of 2,5-difluorobromobenzene yields 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine tert-butyl formate.

While this patent focuses on pyrrolidines, analogous methods apply to tetrahydrofuran systems. Chiral acids (e.g., D-mandelic acid) and ammonia borane enable asymmetric reduction, achieving >90% enantiomeric excess (ee) for R-configuration.

Formation of the 4-Chlorobenzenesulfonate Ester

The sulfonate ester is synthesized via esterification of a hydroxyl intermediate with 4-chlorobenzenesulfonyl chloride. US Patent 2011/0218357A1 outlines sulfonation techniques using SO₃ or sulfuric acid. Key steps include:

  • Sulfonation : Reacting 4-chlorobenzenesulfonic acid with thionyl chloride (SOCl₂) to generate 4-chlorobenzenesulfonyl chloride.
  • Esterification : Treating the tetrahydrofuran-triazole-difluorophenyl alcohol intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base.

Reaction conditions (0–5°C, 12–24 h) prevent sulfonate hydrolysis, yielding the ester in 70–85% purity after recrystallization.

Final Assembly and Purification

The convergent synthesis integrates the above steps:

  • Tetrahydrofuran-Triazole Intermediate : Cyclization and triazole grafting yield 5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-ol.
  • Sulfonate Ester Formation : Esterification with 4-chlorobenzenesulfonyl chloride produces the final compound.

Purification : The crude product is isolated via solvent distillation (e.g., ethyl acetate/hexane) and recrystallized from ethanol/water, achieving >95% purity.

Comparative Analysis of Methodologies

Step Method Conditions Yield Stereoselectivity
Tetrahydrofuran Cyclization Acid-catalyzed (HCl/trifluoroethanol) 75°C, 10 h 56% Moderate
Transition metal catalysis (Ru/Pd) 60–80°C, 6 h 65–70% High
Triazole Grafting Nucleophilic substitution K₂CO₃, DMF, 50°C 78% N/A
Difluorophenyl Addition Grignard reaction -30–50°C, 3–12 h 82% >90% ee
Sulfonate Esterification Esterification with SOCl₂ 0–5°C, 12–24 h 85% N/A

Challenges and Optimization Strategies

  • Stereochemical Control : Transition metal catalysts (e.g., Ru) enhance diastereoselectivity during cyclization. Chiral auxiliaries or enzymes could further improve enantioselectivity.
  • Byproduct Management : Distillation of methanol during HCl-mediated cyclization minimizes side reactions.
  • Scalability : Continuous-flow systems for Grignard reactions and sulfonation improve throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the tetrahydrofuran ring.

    Reduction: Reduction reactions can occur at the difluorophenyl group and the triazole ring.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorobenzenesulfonate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the triazole and tetrahydrofuran rings.

    Reduction: Reduced forms of the difluorophenyl group and triazole ring.

    Substitution: Substituted derivatives at the chlorobenzenesulfonate moiety.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.

Medicine

Industry

In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the tetrahydrofuran ring can provide structural stability. The chlorobenzenesulfonate moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and biological activities. Key comparisons include:

Compound Name/Identifier Core Structure Key Substituents Biological Activity Source
Target Compound Tetrahydrofuran 1,2,4-Triazole, 2,4-difluorophenyl, 4-chlorobenzenesulfonate Antifungal intermediate
4-(4-Chlorophenyl)-thiazole derivative Thiazole/Pyrazole 4-Chlorophenyl, fluorophenyl, methyl-triazole N/A (structural studies)
4-Methylbenzenesulfonate-dithiazole hybrid Dithiazole 4-Methylbenzenesulfonate, carbamothioylphenyl N/A (crystallographic data)
Dichlorophenyl-triazole derivative Triazole 2,4-Dichlorophenyl, methoxyphenyl, methylthio groups Antifungal, antibiotic
Piperazine-linked tetrahydrofuran derivative Tetrahydrofuran/Piperazine Multiple triazoles, hydroxypentan, 2,4-difluorophenyl Enhanced antifungal activity

Key Observations:

  • Core Flexibility vs.
  • Halogen Effects : The 2,4-difluorophenyl group enhances lipophilicity and membrane penetration, whereas 4-chlorobenzenesulfonate improves metabolic stability over methylbenzenesulfonate derivatives .
  • Biological Activity : Triazole-containing analogs (e.g., ) exhibit broad antifungal and antibiotic activities, though the target compound’s efficacy is inferred from its role as a posaconazole precursor .

Biological Activity

The compound (5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate , known by its CAS number 175712-02-4 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18ClF2N3O4S
  • Molecular Weight : 463.89 g/mol
  • IUPAC Name : (3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate

Biological Activity Overview

Research indicates that compounds containing a triazole moiety often exhibit a range of biological activities. Specifically, the triazole derivatives have been noted for their antifungal , antiviral , and antibacterial properties. The incorporation of the tetrahydrofuran structure may enhance these activities by improving bioavailability and interaction with biological targets.

Pharmacological Properties

  • Antifungal Activity :
    • Triazole derivatives are primarily recognized for their antifungal properties. Studies have shown that compounds similar to the target molecule can inhibit the growth of various fungal pathogens by interfering with ergosterol synthesis, a critical component of fungal cell membranes.
  • Antiviral Activity :
    • The triazole group has been associated with antiviral effects against viruses such as HIV and influenza. Molecular docking studies suggest that these compounds can inhibit viral replication by targeting viral enzymes.
  • Antibacterial Activity :
    • Some research has indicated potential antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.

Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry examined the antifungal activity of various triazole derivatives, including those structurally related to our compound. The results indicated that certain modifications led to increased potency against Candida albicans and Aspergillus fumigatus, showcasing an IC50 value lower than 10 µM for some derivatives .

Study 2: Antiviral Mechanisms

Research conducted by Nature Communications highlighted the antiviral efficacy of triazole-based compounds against HIV. Molecular docking simulations demonstrated strong binding affinities to reverse transcriptase, suggesting that modifications similar to those in our compound could enhance therapeutic potential .

Study 3: Antibacterial Properties

In a comparative study published in Antimicrobial Agents and Chemotherapy, several triazole compounds were evaluated for their antibacterial activity. The results showed promising activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effectiveness at concentrations as low as 5 µg/mL .

Data Table: Summary of Biological Activities

Activity TypePathogen/TargetIC50/MIC ValueReference
AntifungalCandida albicans<10 µM
AntiviralHIV Reverse TranscriptaseHigh affinity
AntibacterialStaphylococcus aureus5 µg/mL

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
The synthesis requires precise control of stereochemistry due to the tetrahydrofuran core and the triazole substituent. Methodologies include:

  • Stereoselective cyclization : Use chiral catalysts (e.g., transition-metal complexes) to ensure (3S,5R) configuration, as demonstrated in related antifungal intermediates .
  • Protection-deprotection strategies : Safeguard reactive groups (e.g., sulfonate esters) during multi-step reactions to avoid side products.
  • Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and validate purity via HPLC (≥95% purity threshold) .

Basic: How is the stereochemistry and crystal structure of this compound characterized?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. For example:

  • Crystallization : Grow crystals in ethanol/water mixtures at 4°C to obtain diffraction-quality crystals.
  • Data refinement : Use software like SHELX to resolve bond angles and confirm the (3S,5R) configuration, as validated for structurally similar triazole derivatives .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Answer:
Design accelerated stability studies using:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation via UPLC-MS to identify breakdown products .
  • Thermal analysis : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds and differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced: What experimental designs are suitable for resolving contradictions in reported biological activity data?

Answer:
Contradictions in bioactivity (e.g., antifungal vs. anti-inflammatory efficacy) may arise from assay variability. Mitigate this by:

  • Standardized assays : Use CLSI guidelines for antifungal testing (e.g., MIC determination against Candida spp.) .
  • Dose-response validation : Replicate studies with controlled concentrations (e.g., 0.1–100 µM) and include positive controls (e.g., fluconazole for antifungal assays) .
  • Mechanistic studies : Employ transcriptomic profiling to identify target pathways and rule off-target effects .

Basic: What spectroscopic techniques are essential for structural validation?

Answer:

  • NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for triazole protons, δ 120–130 ppm for fluorophenyl carbons) .
  • FT-IR : Confirm sulfonate ester bonds (asymmetric S=O stretching at ~1350 cm⁻¹) .
  • High-resolution MS : Validate molecular weight (C₂₁H₂₀ClF₂N₃O₄S requires [M+H]⁺ = 468.08) .

Advanced: How can researchers design environmental fate studies for this compound?

Answer:
Follow frameworks like INCHEMBIOL (long-term environmental impact assessment):

  • Abiotic studies : Measure hydrolysis half-life in aqueous buffers (pH 4–9) and photodegradation under UV light .
  • Biotic studies : Use OECD 301D respirometry to assess biodegradability in activated sludge .
  • Modeling : Apply EPI Suite to predict bioaccumulation (log P = ~2.5) and ecotoxicity (LC₅₀ for Daphnia magna) .

Basic: What synthetic precursors are critical for scaling up production?

Answer:
Key intermediates include:

  • Tetrahydrofuran core : Synthesize via Sharpless asymmetric dihydroxylation of 2,4-difluorostyrene derivatives .
  • Triazole moiety : Prepare via Huisgen cycloaddition between azides and alkynes under Cu(I) catalysis .
  • Sulfonate ester : React 4-chlorobenzenesulfonyl chloride with the hydroxylated intermediate in anhydrous dichloromethane .

Advanced: How can computational methods predict the compound’s reactivity in biological systems?

Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with fungal CYP51 (target for triazole antifungals) and calculate binding energies (ΔG ≤ -8 kcal/mol suggests high affinity) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites prone to metabolic oxidation .

Basic: What are the safety protocols for handling this compound?

Answer:

  • Storage : Keep at -20°C under argon to prevent hydrolysis of the sulfonate ester .
  • PPE : Use nitrile gloves and fume hoods due to acute toxicity (H301/H311) and potential mutagenicity (H341) .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced: How can researchers address discrepancies in cytotoxicity profiles across cell lines?

Answer:

  • Cell panel screening : Test cytotoxicity in diverse lines (e.g., HEK293, HepG2, MCF-7) using MTT assays (IC₅₀ ± SEM).
  • Mechanistic deconvolution : Compare apoptosis markers (caspase-3 activation) and oxidative stress (ROS levels) to identify lineage-specific vulnerabilities .
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid artifactual toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.